molecular formula C10H12ClNSi B8560410 2-Trimethylsilylethynyl-5-chloropyridine

2-Trimethylsilylethynyl-5-chloropyridine

Cat. No. B8560410
M. Wt: 209.75 g/mol
InChI Key: MDXUUWIEIGOYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilylethynyl-5-chloropyridine is a useful research compound. Its molecular formula is C10H12ClNSi and its molecular weight is 209.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trimethylsilylethynyl-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trimethylsilylethynyl-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Trimethylsilylethynyl-5-chloropyridine

Molecular Formula

C10H12ClNSi

Molecular Weight

209.75 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3

InChI Key

MDXUUWIEIGOYPD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.2 ml (10 mmol) of trimethylsilylacetylene, 40 ml of diethylamine and 1.5 g (10 mmol) of 2,5-dichloropyridine are stirred at 20° under argon. To the colourless solution obtained there are added 0.1 g (0.4 mmol) of triphenylphosphine, 0.01 g (0.05 mmol) of copper-(I) iodide as well as 0.06 g (0.25 mmol) of palladium-dichloro-bis(acetonitrile). The reaction solution is subsequently heated to reflux for 5 hours while stirring. After cooling to 25° the reaction solution is evaporated at 40° under reduced pressure. 50 ml of ethanol are subsequently added to the residue and the mixture is again evaporated. The crude product is filtered over 30 g of silica gel with ethyl acetate and the eluate is evaporated, whereby 1.6 g of brown liquid remain behind. 1.0 g thereof is distilled in a bulb tube at 70°/0.1 Pa, whereby there are obtained as the main fraction 0.6 g of 2-trimethylsilylethynyl-5-chloropyridine which solidifies upon standing.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
palladium dichloro-bis(acetonitrile)
Quantity
0.06 g
Type
reactant
Reaction Step Two
Quantity
0.01 g
Type
catalyst
Reaction Step Two

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